2-(5-Acetamido-2-methoxybenzenesulfonamido)acetic acid
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Overview
Description
2-(5-Acetamido-2-methoxybenzenesulfonamido)acetic acid is an organic compound with a complex structure that includes an acetamido group, a methoxy group, and a sulfonylamino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Acetamido-2-methoxybenzenesulfonamido)acetic acid typically involves multiple steps. One common method starts with the acylation of 5-amino-2-methoxybenzenesulfonamide using acetic anhydride to introduce the acetamido group. This is followed by the introduction of the acetic acid moiety through a reaction with chloroacetic acid under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(5-Acetamido-2-methoxybenzenesulfonamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The acetamido group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-[(5-Acetamido-2-hydroxyphenyl)sulfonylamino]acetic acid.
Reduction: 2-[(5-Amino-2-methoxyphenyl)sulfonylamino]acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Acetamido-2-methoxybenzenesulfonamido)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to certain biological substrates.
Medicine: Explored for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials with specific functional properties.
Mechanism of Action
The mechanism by which 2-(5-Acetamido-2-methoxybenzenesulfonamido)acetic acid exerts its effects is primarily through its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The pathways involved often include inhibition of cyclooxygenase enzymes, which are key players in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Acetamido-2-hydroxyphenyl)sulfonylamino]acetic acid
- 2-[(5-Amino-2-methoxyphenyl)sulfonylamino]acetic acid
- 2-[(5-Acetamido-2-methoxyphenyl)amino]acetic acid
Uniqueness
2-(5-Acetamido-2-methoxybenzenesulfonamido)acetic acid is unique due to the presence of both acetamido and sulfonylamino groups, which confer specific chemical reactivity and biological activity. Its structural features allow it to participate in a wide range of chemical reactions and make it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(5-acetamido-2-methoxyphenyl)sulfonylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S/c1-7(14)13-8-3-4-9(19-2)10(5-8)20(17,18)12-6-11(15)16/h3-5,12H,6H2,1-2H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVTVGACEFASLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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